molecular formula C18H13NO5 B485715 (4-Nitrophenyl) 2-naphthalen-1-yloxyacetate CAS No. 391229-11-1

(4-Nitrophenyl) 2-naphthalen-1-yloxyacetate

Cat. No.: B485715
CAS No.: 391229-11-1
M. Wt: 323.3g/mol
InChI Key: QIMBXAJDGISEIJ-UHFFFAOYSA-N
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Description

(4-Nitrophenyl) 2-naphthalen-1-yloxyacetate is a specialized chromogenic ester substrate used primarily in biochemical research for the detection and quantification of esterase and lipase activity. This compound functions by serving as a substrate for hydrolytic enzymes; upon enzymatic cleavage, it releases 4-nitrophenol, a yellow-colored product that can be easily monitored spectrophotometrically at wavelengths around 400-405 nm [https://pubmed.ncbi.nlm.nih.gov/15649632/]. This property makes it an invaluable tool for the real-time kinetic analysis of enzyme activity, inhibition studies, and high-throughput screening for potential therapeutic agents targeting these enzymes. The naphthalen-1-yloxyacetate moiety contributes to the compound's specific steric and electronic properties, potentially conferring selectivity for certain enzyme isoforms. Its primary research value lies in its application for studying metabolic processes, enzyme kinetics, and the development of diagnostic assays in various fields, including microbiology, toxicology, and pharmaceutical sciences. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4-nitrophenyl) 2-naphthalen-1-yloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c20-18(24-15-10-8-14(9-11-15)19(21)22)12-23-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMBXAJDGISEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis for Intermediate Formation

The synthesis begins with the preparation of 2-(naphthalen-1-yloxy)acetic acid, a critical intermediate. This is achieved via a Williamson ether synthesis between 1-naphthol and chloroacetic acid under basic conditions.

Procedure :

  • 1-Naphthol (1.0 equiv) is dissolved in acetone with potassium carbonate (1.1 equiv).

  • Chloroacetic acid (1.1 equiv) is added dropwise, and the mixture is refluxed for 36 hours.

  • The product is isolated by filtration, washed with water, and recrystallized from ethanol to yield 2-(naphthalen-1-yloxy)acetic acid (85–90% yield).

Key Data :

ParameterValue
SolventAcetone
TemperatureReflux (56–60°C)
Reaction Time36 hours
Yield85–90%

Acid-Catalyzed Esterification with 4-Nitrophenol

The intermediate acid is esterified with 4-nitrophenol using sulfuric acid as a catalyst.

Procedure :

  • 2-(Naphthalen-1-yloxy)acetic acid (1.0 equiv) and 4-nitrophenol (1.2 equiv) are dissolved in toluene.

  • Concentrated sulfuric acid (0.1 equiv) is added, and the mixture is refluxed for 12 hours.

  • The product is extracted with ethyl acetate, washed with sodium bicarbonate, and purified via column chromatography (hexane:ethyl acetate = 4:1).

Key Data :

ParameterValue
CatalystH₂SO₄
SolventToluene
TemperatureReflux (110°C)
Yield70–75%

Coupling Agent-Mediated Synthesis

Dicyclohexylcarbodiimide (DCC)/Dimethylaminopyridine (DMAP) Approach

This method avoids harsh acidic conditions, enhancing yield and purity.

Procedure :

  • 2-(Naphthalen-1-yloxy)acetic acid (1.0 equiv) and 4-nitrophenol (1.1 equiv) are dissolved in dichloromethane.

  • DCC (1.2 equiv) and DMAP (0.1 equiv) are added under nitrogen.

  • The reaction is stirred at room temperature for 24 hours, filtered to remove dicyclohexylurea, and concentrated to yield the crude product.

Key Data :

ParameterValue
Coupling AgentDCC/DMAP
SolventDichloromethane
Temperature25°C
Yield88–92%

Carbodiimide Alternatives: EDCI/HOBt

Ethylcarbodiimide hydrochloride (EDCI) paired with hydroxybenzotriazole (HOBt) offers a milder alternative.

Procedure :

  • EDCI (1.2 equiv) and HOBt (1.2 equiv) are added to a solution of the acid and 4-nitrophenol in DMF.

  • The mixture is stirred at 0°C for 2 hours, then at room temperature for 18 hours.

  • Purification via recrystallization (ethanol/water) affords the ester in 85% yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining efficiency.

Procedure :

  • 2-(Naphthalen-1-yloxy)acetic acid (1.0 equiv), 4-nitrophenol (1.1 equiv), and DCC (1.2 equiv) are suspended in acetonitrile.

  • The mixture is irradiated at 100°C for 20 minutes.

  • Filtration and solvent evaporation yield the product (90–94% purity).

Key Data :

ParameterValue
Irradiation Power300 W
SolventAcetonitrile
Yield90–94%

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and throughput.

Continuous Flow Reactor Systems

Procedure :

  • 2-(Naphthalen-1-yloxy)acetyl chloride is generated in situ by reacting the acid with thionyl chloride.

  • The acyl chloride is continuously mixed with 4-nitrophenol in a tubular reactor at 50°C.

  • The product is isolated via centrifugal separation and dried under vacuum (yield: 95%).

Key Data :

ParameterValue
Reactor TypeTubular
Residence Time15 minutes
Throughput10 kg/hour

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Acid-Catalyzed70–7585–9012 hoursModerate
DCC/DMAP88–9295–9824 hoursHigh
Microwave-Assisted90–9497–9920 minutesLow
Continuous Flow959915 minutesIndustrial

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Non-polar solvents (e.g., toluene) are preferred for acid-catalyzed methods to avoid side reactions.

Catalytic Additives

DMAP accelerates acylation by deprotonating the phenolic hydroxyl group, while HOBt suppresses racemization in sensitive intermediates .

Chemical Reactions Analysis

    (4-Nitrophenyl) 2-naphthalen-1-yloxyacetate: can undergo various reactions:

  • Common reagents include acids (for hydrolysis), reducing agents (for reduction), and nucleophiles (for substitution).
  • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Biological Applications:

      Medical Applications:

  • Mechanism of Action

    • The exact mechanism by which (4-Nitrophenyl) 2-naphthalen-1-yloxyacetate exerts its effects depends on its specific application.
    • In antimicrobial applications, AgNPs disrupt bacterial cell membranes, interfere with metabolic processes, and generate reactive oxygen species, leading to cell death.
  • Comparison with Similar Compounds

    Structural and Functional Analogues
    2.1.1. 1,3,4-Thiadiazole Derivatives ()

    A series of 1,3,4-thiadiazole derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans. Four compounds outperformed others, suggesting that substituents on the thiadiazole ring critically modulate bioactivity. In contrast, (4-nitrophenyl) 2-naphthalen-1-yloxyacetate lacks the thiadiazole heterocycle but incorporates a naphthalen-1-yloxy group, which may enhance lipophilicity and membrane penetration in microbial targets.

    Key Comparison Table: Antimicrobial Activity

    Compound Type Substituents Activity Against E. coli Reference
    1,3,4-Thiadiazole derivative 5-Methyl-1-(4-nitrophenyl) High
    Target compound 2-Naphthalen-1-yloxyacetate Not reported -
    2.1.2. 4-Nitrophenyl Boronic Acid ()

    4-Nitrophenyl boronic acid undergoes oxidative hydrolysis with H₂O₂ to yield 4-nitrophenol, with a rate constant of 0.0586 s⁻¹ at pH 11. This reactivity is pH-dependent, favoring basic conditions. The ester linkage in this compound is likely less reactive under similar conditions due to the stability of the acetoxy group compared to boronic acids. However, alkaline hydrolysis of the ester could release 4-nitrophenol, a common byproduct in nitroaromatic chemistry.

    Key Comparison Table: Hydrolysis Reactivity

    Compound Functional Group Hydrolysis Rate (s⁻¹) pH Optimum Reference
    4-Nitrophenyl boronic acid Boronic acid 0.0586 11
    Target compound Acetate ester Not reported - -
    2.1.3. Naphthalene-Containing Derivatives (–5)

    Naphthalen-1-yl-substituted triazole acetates (e.g., ethyl 2-hydroxy-2-[5-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl]acetate) demonstrate distinct ¹H NMR chemical shifts for naphthalene protons (e.g., 7.92–7.95 ppm for ortho protons) . The target compound’s naphthalen-1-yloxy group may exhibit similar deshielding effects but with altered splitting patterns due to the ether linkage. Additionally, naphthalene derivatives like (E)-N-[(E)-3-(4-nitrophenyl)allylidene]naphthalen-1-amine show antimicrobial properties, highlighting the role of the naphthalene ring in bioactivity .

    Key Comparison Table: Spectroscopic Features

    Compound ¹H NMR Shifts (Naphthalene Protons) Reference
    Triazole-naphthalene acetate 7.92–7.95 ppm (ortho)
    Target compound Expected 7.8–8.2 ppm (aromatic) -

    Biological Activity

    (4-Nitrophenyl) 2-naphthalen-1-yloxyacetate, with the CAS number 391229-11-1, is an organic compound that has garnered interest in various biological applications due to its unique chemical structure. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    The compound features a nitrophenyl group attached to a naphthalen-1-yloxyacetate moiety. Its molecular formula is C16H15NO4, and it possesses significant lipophilicity, which may influence its interaction with biological membranes.

    PropertyValue
    Molecular FormulaC16H15NO4
    Molecular Weight285.29 g/mol
    SolubilitySoluble in organic solvents
    Melting PointNot well-documented

    The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitrophenyl group can participate in electrophilic interactions, potentially leading to the inhibition of specific enzymes involved in metabolic pathways. Additionally, the compound may modulate signaling pathways by acting as a ligand for certain receptors.

    Biological Activity

    Research indicates that this compound exhibits several biological activities:

    • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis.
    • Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
    • Enzyme Inhibition : It has been reported to inhibit certain enzymes such as acetylcholinesterase, which suggests potential applications in treating neurodegenerative diseases.

    Case Studies and Research Findings

    • Antimicrobial Efficacy :
      A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as a therapeutic agent for bacterial infections .
    • Antioxidant Activity :
      In vitro assays demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The IC50 value for ROS scavenging was determined to be approximately 30 µM, indicating moderate antioxidant activity .
    • Neuroprotective Effects :
      Research involving animal models showed that administration of this compound resulted in improved cognitive function and reduced neuronal damage following induced oxidative stress. This suggests its potential role in neuroprotection .

    Q & A

    Q. What are the recommended synthetic routes for (4-nitrophenyl) 2-naphthalen-1-yloxyacetate, and how does the 4-nitrophenyl group influence the reaction mechanism?

    Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting 1-naphthol with a chloroacetate derivative activated by the electron-withdrawing 4-nitrophenyl group. For example:

    Generate the naphtholate ion by deprotonating 1-naphthol with a base (e.g., K₂CO₃ in DMF).

    React the naphtholate with 4-nitrophenyl chloroacetate under controlled conditions (e.g., 2–4 hours at room temperature).
    The 4-nitrophenyl group enhances the electrophilicity of the acetate moiety by stabilizing the transition state through resonance and inductive effects, accelerating the substitution .

    Q. How is the crystal structure of this compound determined, and which software tools are essential for refinement?

    Methodological Answer: Single-crystal X-ray diffraction is used for structural determination. Key steps include:

    Data Collection: Use a diffractometer to collect intensity data.

    Structure Solution: Employ direct methods (e.g., SHELXD) for phase determination.

    Refinement: Refine parameters (atomic positions, thermal factors) using SHELXL, which handles small-molecule crystallography efficiently.

    Visualization: Generate ORTEP diagrams (e.g., ORTEP-3) to analyze molecular geometry and packing .

    Q. What analytical techniques are used to confirm the purity and identity of this compound?

    Methodological Answer:

    • HPLC: Monitor reaction progress and purity using a C18 column with a mobile phase of acetonitrile/water (70:30).
    • NMR: Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for naphthalene and nitro groups).
    • FTIR: Identify ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and nitro (NO₂) asymmetric stretching at ~1520 cm⁻¹ .

    Advanced Research Questions

    Q. How do electron-withdrawing groups like 4-nitrophenyl affect the hydrolytic stability of the ester linkage in this compound?

    Methodological Answer: The 4-nitrophenyl group destabilizes the ester bond via resonance withdrawal, increasing susceptibility to hydrolysis. To study this:

    Perform kinetic assays under varying pH conditions.

    Use UV-Vis spectroscopy to track release of 4-nitrophenolate (λₘₐₓ = 400 nm in basic media).

    Compare hydrolysis rates with non-activated esters (e.g., phenyl analogs). Computational modeling (DFT) can further elucidate transition-state stabilization .

    Q. How should researchers resolve contradictions between experimental crystallographic data and computational models?

    Methodological Answer:

    Validation Tools: Cross-check refinement parameters (R-factors, residual density maps) in SHELXL.

    Hydrogen Bond Analysis: Apply graph-set analysis (e.g., Etter’s rules) to identify consistent hydrogen-bonding motifs in the crystal lattice.

    Density Functional Theory (DFT): Compare optimized geometries (e.g., bond lengths, angles) with experimental data. Discrepancies >0.05 Å suggest potential experimental errors or model limitations .

    Q. What role do non-covalent interactions (e.g., π-stacking) play in the crystal packing of this compound?

    Methodological Answer:

    Analyze intermolecular contacts using Mercury or PLATON.

    Quantify π-π interactions by measuring centroid-to-centroid distances (<4.0 Å) and dihedral angles (<30°).

    Compare with Hirshfeld surface analysis to visualize interaction fingerprints (e.g., C–H···O contacts from nitro groups). Such interactions often dictate packing motifs and stability .

    Q. How can researchers design mechanistic studies to probe the compound’s reactivity in cross-coupling reactions?

    Methodological Answer:

    Substrate Screening: React with arylboronic acids under Suzuki-Miyaura conditions (Pd catalyst, base).

    Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-determining steps.

    In Situ Monitoring: Employ stopped-flow NMR or Raman spectroscopy to detect intermediates. The 4-nitrophenyl group may act as a directing group in metal-mediated reactions .

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